![molecular formula C16H14N4OS B5787263 N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5787263.png)

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Thiadiazole derivatives are a class of heterocyclic compounds that have been the subject of considerable interest in recent years due to their wide range of biological activities . They are known to exhibit antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial properties .

Molecular Structure Analysis

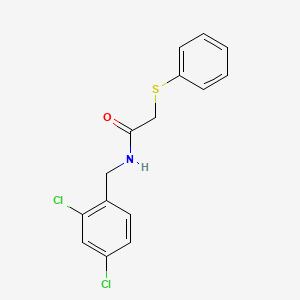

While specific structural data for “N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” is not available, 1,3,4-thiadiazole derivatives generally have a five-membered heterocyclic ring structure. This structure is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Applications De Recherche Scientifique

Anticancer Activity

1,3,4-Thiadiazole derivatives, including N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea, have shown potential as anticancer agents. These compounds can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells . They are considered bioisosteres of pyrimidine, which is a component of nucleic acids, making them significant in the design of new antitumor drugs.

Antimicrobial and Antifungal Applications

The thiadiazole ring is known for its antimicrobial and antifungal properties. Derivatives of 1,3,4-thiadiazole have been evaluated for their in vitro antimicrobial activity, providing a basis for developing new antibiotics and antifungal agents .

Agricultural Chemicals

In agriculture, thiadiazole derivatives are utilized for their herbicidal and plant protection properties. They serve as potent agents against a variety of pests and diseases that affect crops, contributing to increased agricultural productivity .

Materials Science

Thiadiazole compounds are used in materials science for the production of heat-resistant polymers and anti-corrosion agents. Their stability and reactive nature make them suitable for creating materials that can withstand extreme conditions .

Environmental Science

In environmental science, these derivatives play a role in the development of chemicals that can potentially degrade or neutralize pollutants. Their chemical properties are explored to create solutions that mitigate environmental damage .

Biochemistry and Chemical Synthesis

In biochemistry, thiadiazole derivatives are studied for their role in enzyme inhibition, which is crucial for understanding metabolic pathways and designing drugs that target specific biochemical reactions. They are also used in chemical synthesis as building blocks for more complex organic compounds .

Mécanisme D'action

Target of Action

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea is a derivative of 1,3,4-thiadiazole, which has been reported to have potential anticancer properties . The primary targets of this compound are likely to be related to DNA replication, as 1,3,4-thiadiazol derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .

Mode of Action

These compounds interact with their targets by disrupting processes related to DNA replication . This disruption can lead to the inhibition of cell replication, which is a key factor in the growth of cancer cells .

Biochemical Pathways

Given the compound’s potential anticancer properties, it is likely that it affects pathways related to cell growth and proliferation . The disruption of DNA replication processes can lead to cell cycle arrest and apoptosis, which are key mechanisms in the body’s defense against cancer .

Result of Action

The result of the action of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea is likely to be the inhibition of cell replication, particularly in cancer cells . This can lead to cell cycle arrest and apoptosis, which can limit the growth and spread of cancer .

Orientations Futures

The future directions for research on 1,3,4-thiadiazole derivatives are likely to involve further exploration of their biological activities and potential applications in medicine. This could include the development of new synthesis methods, the design of derivatives with enhanced activity or selectivity, and detailed studies of their mechanisms of action .

Propriétés

IUPAC Name |

1-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c1-11-6-5-7-12(10-11)14-19-20-16(22-14)18-15(21)17-13-8-3-2-4-9-13/h2-10H,1H3,(H2,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEHKNQZKDRMED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2E)-5-(3-methylphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide](/img/structure/B5787211.png)

![3-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787224.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5787234.png)

![N-cyclohexyl-N'-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B5787249.png)

![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5787275.png)